kadsuralignan H

Description

Botanical Source Identification: Kadsura coccinea

Kadsuralignan H is a naturally occurring compound isolated from Kadsura coccinea (Lem.) A.C. Smith. acs.orgnih.govacs.orgcapes.gov.br This plant is a member of the Schisandraceae family, a group known to be a rich source of bioactive lignans (B1203133) and triterpenoids. acs.orgtandfonline.com Kadsura coccinea has been utilized in traditional Chinese medicine for various purposes. acs.orgmdpi.com Phytochemical investigations have revealed that different parts of the plant, including the roots, stems, and fruits, contain a diverse array of chemical constituents, with lignans and terpenoids being the primary components. researchgate.nettechscience.com this compound was specifically isolated from an ethyl acetate (B1210297) fraction of an 80% acetone (B3395972) extract of Kadsura coccinea. acs.orgnih.govacs.orgcapes.gov.brresearchgate.net Another study also reported its significant enrichment in the seeds of the fruit. techscience.com

Geographic Distribution and Ecological Niche of the Source Plant

Kadsura coccinea is an evergreen woody vine predominantly found in southern China. aloki.hutandfonline.com Its natural distribution extends to other Southeast Asian countries, including Vietnam, Laos, Thailand, and Myanmar. tandfonline.comtheferns.info In China, it is distributed across several provinces such as Guangxi, Hunan, Yunnan, Guangdong, and Sichuan. techscience.comaloki.hu

The plant thrives in specific ecological conditions, typically growing in forests, along mountain streams, and in moist valleys at altitudes ranging from 1500 to 2000 meters. aloki.hu It prefers a cool, humid climate with abundant rainfall. aloki.hu A study on the climatic suitability of Kadsura coccinea identified key environmental parameters for its optimal growth. aloki.hu These include significant precipitation during the wettest and warmest quarters and a specific annual temperature range. aloki.hu

Table 1: Optimal Climatic Conditions for Kadsura coccinea

| Climatic Variable | Optimal Range |

| Precipitation of Wettest Quarter | 723.2–968.4 mm |

| Annual Precipitation | 1512.7–1991.4 mm; 3035.4–4680.4 mm |

| Temperature Annual Range | 8.3–23.2 °C; 24.8–27.3 °C |

| Precipitation of Driest Quarter | 94.5–633.6 mm |

| Precipitation of Warmest Quarter | 567.3–977.9 mm |

| Mean Diurnal Range | 3.5–7.7 °C |

| Precipitation of Driest Month | 38.2–199.1 mm |

| Precipitation of Coldest Quarter | 182.9–633.6 mm |

| Data sourced from a study on the potential distribution and climatic suitability of Kadsura coccinea. aloki.hu |

Extraction Methodologies from Plant Matrices

The initial step in isolating this compound involves extracting the chemical constituents from the plant material. A common method involves the use of organic solvents. For instance, this compound was isolated from an 80% acetone extract of Kadsura coccinea. acs.orgnih.govacs.orgcapes.gov.br Other studies on Kadsura species have utilized solvents such as methanol (B129727) and ethanol (B145695) for extraction. tandfonline.complos.org Supercritical fluid extraction using carbon dioxide has also been explored for obtaining lignans from Kadsura heteroclita. nih.gov The choice of solvent is crucial and is based on the polarity and solubility of the target compounds. researchgate.net Following the initial extraction, a process of fractionation is often employed. In the case of this compound, the crude acetone extract was partitioned with ethyl acetate, leading to an ethyl acetate-soluble fraction from which the compound was ultimately isolated. acs.orgnih.govacs.orgcapes.gov.brresearchgate.net

Advanced Chromatographic Techniques for Isolation

Following extraction and initial fractionation, advanced chromatographic techniques are essential for the purification of individual compounds like this compound from the complex mixture.

Flash chromatography is a rapid and efficient purification technique that utilizes air pressure to force the solvent through the column, making it faster than traditional gravity column chromatography. ijcrt.org It is a widely used method for the preparative separation of compounds from natural product extracts. ijcrt.orgbiotage.com This technique can be applied in both normal-phase and reversed-phase modes. biotage.comnih.gov For the isolation of lignans from Kadsura species, flash chromatography has been successfully employed, often using silica (B1680970) gel as the stationary phase and a gradient elution system of solvents like ethyl acetate and petroleum ether. nih.govmdpi.com

Preparative HPLC is a high-resolution purification technique used to isolate specific compounds from a mixture. ijcpa.in It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. ijcpa.in This method is invaluable in natural product chemistry for obtaining pure compounds for structural elucidation and biological testing. ijcpa.inwaters.com The process involves injecting the sample into a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates, allowing for their separation. ijcpa.in Various detectors are used to monitor the separation, and a fraction collector is used to collect the purified compounds. ijcpa.in This technique has been instrumental in the purification of a wide range of natural products, including various lignans. researchgate.netnih.gov

Countercurrent chromatography (CCC), particularly high-speed counter-current chromatography (HSCCC), is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample onto the stationary phase. mdpi.comnih.gov This method has been successfully applied to the isolation and purification of lignans from various plant sources. mdpi.comnih.govcapes.gov.brresearchgate.net The technique relies on partitioning the components of a mixture between two immiscible liquid phases. mdpi.com A suitable two-phase solvent system is selected, and the crude extract is separated based on the differential partitioning of its components between the stationary and mobile liquid phases. mdpi.comresearchgate.net HSCCC has proven to be an efficient method for obtaining multiple lignans with high purity in a single separation step. mdpi.com

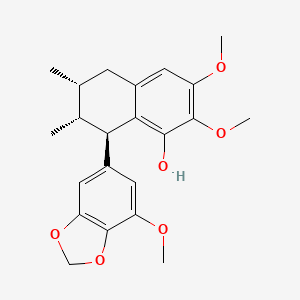

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(6R,7R,8R)-2,3-dimethoxy-8-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-7-16(25-4)22(26-5)20(23)19(13)18(12(11)2)14-8-15(24-3)21-17(9-14)27-10-28-21/h7-9,11-12,18,23H,6,10H2,1-5H3/t11-,12-,18-/m1/s1 |

InChI Key |

HAPHUWWEOOCTDA-SEDUGSJDSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2[C@H]([C@@H]1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(C1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation of Kadsuralignan H

Localization and Differential Accumulation within Plant Tissues

The biosynthesis and storage of secondary metabolites, including lignans (B1203133) like Kadsuralignan H, are often compartmentalized within specific plant tissues and organs. This differential accumulation is a well-documented phenomenon, reflecting specialized physiological functions and defense strategies of the plant. Research into the distribution of this compound has revealed a distinct pattern of localization, primarily within the fruit tissues of Kadsura species.

Detailed Research Findings

Widely-targeted metabolomic studies on the fruit of Kadsura coccinea have provided significant insights into the spatial distribution of its chemical constituents. researchgate.nettechscience.com These investigations have analyzed the peel, pulp, and seed of the fruit separately, revealing that the various parts have distinct metabolic profiles. techscience.com Lignans, as a major class of compounds, are not uniformly distributed; they are found to be particularly abundant in the peel and seed tissues. researchgate.nettechscience.com

Specifically, this compound has been identified as being significantly enriched within the seeds of Kadsura coccinea. researchgate.nettechscience.com222.198.130 This localization suggests a potential protective role for the compound within the seed, which is a vital organ for plant reproduction. In the same study, other classes of compounds showed different accumulation patterns. For instance, flavonoids were found in higher concentrations in the pulp, while alkaloids were, like lignans, more abundant in the peel and seeds. researchgate.nettechscience.comtechscience.com

A comprehensive analysis of K. coccinea fruit parts identified a total of 736 bioactive compounds. researchgate.net Among these, 183 metabolites were found to be differentially accumulated across the peel, pulp, and seed, highlighting the specialized biochemical nature of each tissue. researchgate.nettechscience.com While this compound was a key lignan (B3055560) enriched in the seed, other related lignans such as kadsuralignan G and kadcoccilactone A were also significantly concentrated in this tissue. researchgate.nettechscience.com This targeted accumulation underscores the complex regulatory mechanisms that govern the biosynthesis and transport of these compounds within the plant.

The following data table summarizes the differential accumulation of selected metabolite classes and specific compounds in the different fruit tissues of Kadsura coccinea, based on metabolomic analysis.

Table 1: Differential Accumulation in Kadsura coccinea Fruit Tissues

| Tissue | Predominant Metabolite Classes | Significantly Enriched Compounds |

|---|---|---|

| Peel | Alkaloids, Lignans, Tannins | Procyanidin C2, Rutinoside, Hyperin, Nootkatol researchgate.nettechscience.comtechscience.com |

| Pulp | Flavonoids, Lipids | - |

| Seed | Lignans, Alkaloids | This compound , Kadsuralignan G, Kadcoccilactone A researchgate.nettechscience.com222.198.130 |

Structural Elucidation and Characterization of Kadsuralignan H

Spectroscopic Data Analysis for Definitive Structure Determination

The precise structure of Kadsuralignan H was elucidated using a suite of powerful spectroscopic methods. These techniques provide complementary information that, when pieced together, reveal the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the planar structure of this compound. Analysis of the 1D NMR spectra, including ¹H and ¹³C NMR, provided the initial framework of the molecule. The ¹³C NMR and DEPT spectra indicated the presence of 22 carbon atoms, which were categorized as three methoxy (B1213986) groups, two methylenes, six methines, two aliphatic methyls, and nine quaternary carbons. acs.org

2D NMR experiments, such as ¹H-¹H COSY, HMQC, and HMBC, were crucial in establishing the connectivity between different parts of the molecule. For instance, correlations observed in the HMBC spectrum between the hydroxy proton at δH 5.65 (OH-3) and carbons C-2 and C-4 confirmed the position of the hydroxyl group at C-3. acs.org The NOESY spectrum provided insights into the spatial proximity of protons, with correlations between H-7β and both H-9 and H-9′, and between H-7′ and CH₃-9′. The coupling constant between H-7β and H-8 (J = 11.8 Hz) suggested a diaxial relationship between these protons. acs.org

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

|---|---|---|

| 2 | 6.55 (1H, s) | 108.6 |

| 3 | - | 145.8 |

| 4 | - | 139.7 |

| 5 | 6.84 (1H, s) | 118.2 |

| 6 | - | 147.9 |

| 7 | 4.73 (1H, d, 11.8) | 73.1 |

| 8 | 1.86 (1H, m) | 39.5 |

| 9 | 3.65 (1H, m), 3.48 (1H, m) | 65.2 |

| 1' | - | 133.5 |

| 2' | 6.58 (1H, d, 2.0) | 110.1 |

| 3' | - | 148.4 |

| 4' | - | 147.6 |

| 5' | 6.62 (1H, d, 2.0) | 111.8 |

| 6' | - | 131.7 |

| 7' | 1.08 (3H, d, 6.8) | 17.9 |

| 8' | 0.78 (3H, d, 6.8) | 12.8 |

| 2-OCH₃ | 3.88 (3H, s) | 56.1 |

| 3-OCH₃ | 3.92 (3H, s) | 55.9 |

| 6-OCH₃ | 3.85 (3H, s) | 55.8 |

| 3-OH | 5.65 (1H, s) | - |

Data sourced from Li et al. (2007). acs.org

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

To establish the absolute stereochemistry of this compound, Electronic Circular Dichroism (ECD) spectroscopy was utilized. ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. ucalgary.caencyclopedia.pub The experimental ECD spectrum of this compound showed a positive Cotton effect at 272 nm. acs.org This specific spectral feature is characteristic of (7′R, 8′R, 8R)-aryltetralin derivatives, thus allowing for the unambiguous assignment of the absolute configuration at these stereocenters. acs.org

Comparative Structural Analysis with Related Arylnaphthalene Lignans (B1203133) and Dibenzocyclooctadiene Lignans

This compound is the second arylnaphthalene lignan (B3055560) to be isolated from the Kadsura genus. acs.org The structural elucidation of this compound as a substituted aryltetrahydronaphthalene lignan was supported by comparing its spectroscopic data with those of known arylnaphthalene lignans. acs.org This class of compounds is characterized by a naphthalene (B1677914) ring system linked to a phenyl group.

In the same study where this compound was discovered, three new dibenzocyclooctadiene lignans, named kadsuralignans I, J, and K, were also isolated. acs.orgnih.gov Dibenzocyclooctadiene lignans are another major class of lignans found in the Schisandraceae family. researchgate.net A comparative analysis of the NMR and other spectroscopic data of this compound with these co-occurring dibenzocyclooctadiene lignans highlights the distinct structural differences between these two lignan skeletons. While this compound possesses an arylnaphthalene core, the kadsuralignans I, J, and K feature a dibenzocyclooctadiene ring system. This comparison is essential for the correct classification and structural confirmation of newly isolated compounds within the broader family of lignans.

Biosynthesis of Kadsuralignan H

Proposed Biosynthetic Pathways of Arylnaphthalene Lignans (B1203133) in Kadsura Species

The biosynthesis of arylnaphthalene lignans like kadsuralignan H is believed to follow the general phenylpropanoid pathway. nih.govmdpi.com This intricate process begins with the conversion of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form various monolignols. The coupling of these monolignols, followed by further enzymatic modifications, leads to the formation of the diverse lignan (B3055560) skeletons. A schematic representation of the proposed biosynthetic pathway for aryltetralin and arylnaphthalene lignans highlights the central role of monolignol-derived dimers. mdpi.com

Identification of Precursor Molecules and Metabolic Intermediates

The fundamental precursors for lignan biosynthesis are derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted into phenylpropanoid units, which serve as the building blocks for lignans. nih.gov Key metabolic intermediates in the biosynthesis of lignans include various phenylpropanoid derivatives and monolignols. In the broader context of metabolism, simple precursors are assembled into complex molecules in a stepwise manner. wikipedia.org The citric acid cycle provides essential precursors for the synthesis of certain amino acids, which can then enter pathways like the phenylpropanoid pathway. wikipedia.org For instance, pyruvate, a product of glycolysis, is a crucial intermediate for several metabolic routes. nih.gov

Enzymatic Systems and Key Biotransformation Steps

The biosynthesis of lignans is a multi-step process catalyzed by a variety of enzymes. nih.gov Biotransformation, a key aspect of metabolism, involves processes that alter the chemical structure of substances, primarily through enzymatic reactions. nih.gov Key enzyme families involved in lignan biosynthesis include: nih.gov

Dirigent proteins (DIR): These proteins are thought to control the stereoselective coupling of monolignols.

Pinoresinol (B1678388)–lariciresinol reductase (PLR): Involved in the reduction of pinoresinol and lariciresinol.

Secoisolariciresinol dehydrogenase (SDH): Catalyzes the oxidation of secoisolariciresinol.

O-methyltransferase (OMT): Responsible for the methylation of hydroxyl groups.

Cytochrome P450 monooxygenases (CYPs): A large family of enzymes that catalyze a wide range of oxidative reactions. nih.govopenaccessjournals.com

UDP-glucose-dependent glucosyltransferase (UGT): Involved in the glycosylation of lignans.

These enzymatic reactions, often occurring in cascades, are fundamental to building the complex structures of natural products from simpler metabolic precursors. nih.gov The biotransformation process can include oxidation, reduction, hydrolysis, and the addition of new functional groups. taylorandfrancis.com

Genetic Basis of Biosynthetic Pathway Regulation

The expression of genes encoding the enzymes of the lignan biosynthetic pathway is tightly regulated. This regulation occurs at the transcriptional level and can be influenced by various internal and external factors. mdpi.comresearchgate.net Transcription factors, such as those from the MYB and bHLH families, play a crucial role in controlling the expression of structural genes involved in secondary metabolite biosynthesis. mdpi.com The identification of gene clusters responsible for the biosynthesis of secondary metabolites is a key area of research. ibwf.de Genetic evidence helps to elucidate the core biosynthetic pathways and their regulation. nih.gov

Application of Multi-Omics Approaches in Biosynthesis Elucidation

The advent of multi-omics technologies has revolutionized the study of plant secondary metabolism. mdpi.comthermofisher.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive view of the biosynthetic pathways. wur.nlnih.govresearchgate.net

In the context of Kadsura coccinea, transcriptome analysis has been instrumental in identifying genes involved in lignan biosynthesis. One study identified 137 unigenes related to the lignan biosynthesis pathway, with some gene families showing differential expression in various plant parts. nih.gov For instance, the expression of genes for CCoAOMT, C3H, and SIDR was found to be prominent in the roots and stems. nih.gov Another transcriptomic study focused on cytochrome P450 genes in K. coccinea and identified several candidate CYPs potentially involved in lignan synthesis, particularly in the formation of methylenedioxy bridges. nih.govresearchgate.net

Metabolome analysis, often combined with transcriptome data, allows for the correlation of gene expression with metabolite accumulation. nih.gov This integrated approach has been successfully used to screen for genes highly correlated with lignan synthesis in K. coccinea, identifying key enzyme gene families like HCT, DIR, COMT, CAD, SIDR, and PLR. nih.gov Such multi-omics strategies are powerful tools for discovering new biosynthetic pathways and understanding their complex regulation. wur.nl

Chemical Synthesis Approaches for Kadsuralignan H and Analogues

Strategies for Total Synthesis of Arylnaphthalene Lignan (B3055560) Scaffolds

The construction of the core 1-arylnaphthalene structure is the central challenge in the total synthesis of kadsuralignan H and its analogues. Chemists have developed numerous strategies to achieve this, each with distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These methods often serve as the key step in the total synthesis of related natural products like justicidin B, taiwanin C, and diphyllin.

Several powerful strategies have emerged:

Transition Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, nickel, and gold, have been instrumental in forging the arylnaphthalene skeleton. frontiersin.org Palladium-promoted [2+2+2] cycloadditions can construct the arylnaphthalene framework from simple precursors. scispace.com Similarly, nickel-catalyzed cyclization/cross-coupling reactions have been employed to build complex lignan derivatives. scispace.commdpi.com Gold-catalyzed intramolecular cyclizations of alkynyl esters offer a mild and efficient route to the arylnaphthalene scaffold, proceeding through a vinyl cation intermediate followed by an electrophilic benzannulation reaction. nih.gov

Intramolecular Diels-Alder Reactions: The Diels-Alder reaction provides a powerful tool for forming the six-membered ring of the naphthalene (B1677914) system. Intramolecular variants, including thermal dehydro-Diels-Alder (DDA) reactions and intramolecular anionic Diels-Alder (IMADA) reactions, have been successfully applied. nih.govthieme-connect.com The thermal DDA reaction of styrenyl precursors can selectively yield either arylnaphthalene or aryldihydronaphthalene lignans (B1203133) depending on the reaction conditions. nih.gov The IMADA approach allows for the concise total synthesis of various 4-arylnaphthalene lignans in just 4-5 steps from simple arylalkynyl alcohols and aldehydes. thieme-connect.com

Radical Cyclizations: Manganese(III)-mediated oxidative free radical cyclization cascades represent another effective strategy. scispace.com This method has been used to synthesize several arylnaphthalene derivatives, including justicidin E. scispace.commdpi.com

Tandem Annulation and Cyclocondensation Reactions: Efficient cascade or tandem reactions have been developed to rapidly build molecular complexity. A tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent provides a novel and efficient pathway to functionalized naphthalenes, which has been leveraged for the total synthesis of arylnaphthalene lactone lignans. rsc.orgrsc.org Another approach involves the cyclocondensation of (Z)-3-(ethoxycarbonyl)-4,4-(diaryl)but-3-enoic acids using reagents like acetic anhydride (B1165640) or polyphosphoric acid to yield the naphthoate core. core.ac.uk

| Synthetic Strategy | Key Reagents/Catalysts | Precursors | Target Analogues Synthesized | Reference(s) |

| Gold-Catalyzed Cyclization | Au catalyst, AgSbF₆ | Alkynyl esters | Justicidin E, Taiwanin C | nih.gov |

| Palladium-Promoted [2+2+2] Cyclization | Pd₂(dba)₃ | Aryne precursors, Dienes | Justicidin B, Retrojusticidin B | scispace.comnih.gov |

| Intramolecular Anionic Diels-Alder (IMADA) | Base (e.g., LDA) | 1,7-diaryl-1,6-diynes | Phyllamycin A, Justicidin B | thieme-connect.com |

| Mn(III)-Mediated Radical Cyclization | Mn(OAc)₃ | α-cyano esters, Aldehydes | Justicidin E, Helioxanthin | scispace.commdpi.com |

| Tandem Reaction of Alkynylbenzonitriles | Reformatsky reagent (Zn, ethyl bromoacetate) | 2-alkynylbenzonitriles | Taiwanin C, Chinensin | rsc.orgrsc.org |

| Thermal Dehydro-Diels-Alder (DDA) | Heat (Microwave), PhNO₂ | Styrenyl precursors | Taiwanin C, Retrohelioxanthin | nih.gov |

Stereoselective and Stereospecific Synthesis Methodologies

Many lignans, including potential isomers of this compound, are chiral molecules, and their biological activity is often highly dependent on their specific stereochemistry. scripps.edu Therefore, the development of stereoselective and stereospecific synthetic methods is paramount for accessing enantiomerically pure lignans. These methodologies aim to control the three-dimensional arrangement of atoms during the formation of new stereocenters.

Key approaches in stereoselective lignan synthesis include:

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other is a cornerstone of modern synthesis. For example, the L-proline-catalyzed asymmetric cross-aldol reaction has been used to introduce the initial stereocenters with excellent control in the synthesis of precursors for aryltetralin lignans like podophyllotoxin. scispace.commdpi.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. This strategy has been applied to the asymmetric synthesis of lignans, for instance, in the conjugate addition to a chiral butenolide to produce homochiral dibenzylbutyrolactone lignans. nuph.edu.ua

Substrate-Controlled Diastereoselection: In this approach, existing stereocenters in the substrate molecule direct the formation of new stereocenters. A highly stereoselective synthesis of 3-hydroxy-1-aryltetralin lignans was achieved based on the stereoselective hydroxylation of α,β-dibenzyl-γ-butyrolactones. acs.org Similarly, the Sharpless asymmetric dihydroxylation is a reliable method for installing diol functionalities with high enantioselectivity, a key step in building the side chains of 1,4-benzodioxane (B1196944) lignans. rsc.org

Enantioselective Addition to Iminium Ions: Modern methods for creating chiral centers include the enantioselective addition of nucleophiles to reactive intermediates. The synthesis of 2,3-disubstituted benzomorpholines, which are analogues of lignan natural products, was accomplished through the addition of electron-rich aromatic groups to acyl-iminium ions, demonstrating a powerful method for controlling stereochemistry. nih.govacs.org

Development of Synthetic Routes for Complex Lignan Architectures

The lignan family is structurally diverse, encompassing not only arylnaphthalenes but also furofurans, dibenzylbutanes, aryltetralins, and dibenzocyclooctadienes, among others. mdpi.com The development of synthetic routes to these varied and often complex architectures provides a rich toolbox of reactions and strategies that can be adapted for the synthesis of specific targets like this compound.

Aryltetralin Lignans: This class, which includes the potent anticancer agent podophyllotoxin, is often synthesized using intramolecular Diels-Alder reactions to construct the core structure with high stereoselectivity. nuph.edu.ua

1,4-Benzodioxane Lignans: The synthesis of this scaffold is frequently achieved through biomimetic approaches involving the oxidative dimerization of phenoxy units. rsc.org Transition metal-assisted methods and Mitsunobu coupling of phenols and chiral alcohols have also been developed for this purpose. rsc.org

Dibenzocyclooctadiene Lignans: These eight-membered ring systems can be synthesized via sequences involving stereoselective aldol (B89426) reactions to set the side-chain stereochemistry, followed by intramolecular Friedel-Crafts reactions to close the large ring. mdpi.com

Furofuran Lignans: These bicyclic structures are often assembled via oxidative coupling of two phenylpropanoid units, mimicking their biosynthesis. scripps.edu

The knowledge gained from synthesizing these diverse lignan scaffolds is synergistic. For instance, methods for controlling the stereochemistry of the dibenzylbutane chain are applicable across multiple lignan classes, and cyclization strategies can often be adapted from one scaffold to another, accelerating progress in this complex field.

Laboratory Synthesis of this compound Derivatives and Analogues

A primary motivation for the laboratory synthesis of natural products is the ability to create derivatives and analogues that are not found in nature. nih.gov This process allows for the systematic modification of the molecule's structure to probe structure-activity relationships (SAR) and develop compounds with improved biological profiles. For this compound, this could involve altering the substitution patterns on the aromatic rings, modifying the lactone ring, or replacing parts of the scaffold entirely.

The synthesis of arylnaphthalene lactone analogues is an active area of research. nih.gov Strategies often involve late-stage functionalization, allowing a common intermediate to be converted into a library of related compounds. For example, Suzuki-Miyaura cross-coupling is a versatile tool for introducing different aryl groups onto the naphthalene core. scispace.comsioc-journal.cn The oxidation of arylnaphthalenes fused with a furan (B31954) ring is another effective method for producing various arylnaphthalene lactone lignans and their analogues. nih.govnih.gov The versatility of these synthetic routes allows for the creation of numerous arylnaphthalene lactone lignans with diverse functional groups, which is crucial for screening and future drug discovery programs. nih.gov Furthermore, entirely new scaffolds that mimic the general structure of lignans, such as thiophene-based analogues or benzomorpholines, have been synthesized to explore novel chemical space. core.ac.uknih.gov

Semi-synthetic Transformations from Naturally Occurring Precursors

Semi-synthesis is an approach where a readily available natural product is used as a starting material for chemical modification to produce a desired, often less abundant, target molecule. This can be more efficient than a full total synthesis. The industrial production of the anticancer drug etoposide (B1684455) from podophyllotoxin, a related lignan, is a prime example of the power of this strategy. mdpi.com

For arylnaphthalene lignans like this compound, a semi-synthetic approach could start from a more abundant lignan precursor.

Chemical Modification of Abundant Lignans: Studies on the natural lignan hydroxymatairesinol, which can be isolated in large quantities from Norway spruce, have shown that it can be chemically transformed into new 7-substituted butyrolactone lignans. psu.edu Under basic or acidic conditions, the benzylic hydroxyl group can be displaced by various nucleophiles, demonstrating that a natural lignan can serve as a versatile platform for generating new derivatives. psu.edu

Biosynthetic Precursors as Starting Points: The biosynthesis of justicidin B, a close analogue of this compound, is believed to proceed from the monolignol coniferyl alcohol through a series of intermediates including pinoresinol (B1678388), lariciresinol, and matairesinol. scripps.edumdpi.com These naturally occurring lignans could potentially serve as starting materials for a semi-synthetic route. Chemical transformations, such as oxidations, reductions, and cyclizations, could be envisioned to convert these precursors into the final arylnaphthalene lactone structure.

While a specific semi-synthesis of this compound has not been extensively reported, the principles established through the modification of other natural lignans provide a clear and viable blueprint for such an approach.

Biological Activities of Kadsuralignan H Preclinical and in Vitro Studies

Anti-inflammatory Modulatory Effects

The anti-inflammatory properties of lignans (B1203133) isolated from the Kadsura genus are a significant area of investigation, given their use in traditional medicine for treating inflammatory ailments. acgpubs.orgnih.gov

Inhibition of Nitric Oxide (NO) Production in Murine Macrophage-like Cell Lines

While numerous lignans from the Kadsura genus have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage-like cell lines such as RAW 264.7, specific data detailing the direct effects of Kadsuralignan H on this activity are not extensively documented in current literature. nih.govnih.govrsc.orgtandfonline.com Studies on extracts and other related lignans from Kadsura coccinea and Kadsura induta have demonstrated notable inhibitory effects on NO production, suggesting a potential mechanism for their anti-inflammatory activity. nih.govrsc.orgresearchgate.net For instance, various dibenzocyclooctadiene lignans isolated from Kadsura induta were found to inhibit NO production in LPS-activated RAW 264.7 cells with IC50 values ranging from 10.7 µM to 34.0 µM. rsc.org However, specific inhibitory concentrations for this compound remain to be detailed.

Modulation of Pro-inflammatory Cytokine Expression

Based on the available scientific literature, specific preclinical or in vitro studies focusing on the modulation of pro-inflammatory cytokine expression (such as TNF-α, IL-1β, or IL-6) by this compound have not been identified. Research on other compounds from the Kadsura genus has shown activity in this area; for example, certain triterpenoids and sesquiterpenes from Kadsura coccinea have been found to inhibit the release of IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages. frontiersin.orgresearchgate.net

Antiproliferative Activities

The potential of this compound to inhibit cell proliferation has been investigated, particularly in the context of diseases characterized by abnormal cell growth, such as rheumatoid arthritis.

Inhibition of Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) Cell Proliferation

This compound has demonstrated significant inhibitory activity against the proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells. nih.gov These cells are key drivers in the pathogenesis of rheumatoid arthritis, contributing to joint inflammation and destruction. researchgate.netnih.gov In a study evaluating compounds isolated from the roots of Kadsura coccinea, this compound was identified as having a notable antiproliferative effect on these cells, exhibiting an IC50 value of 19.09 ± 2.42 µM. nih.gov

Inhibitory Activity of this compound on RA-FLS Cell Proliferation

| Compound | Cell Line | Activity | IC50 Value (µM) | Source |

|---|---|---|---|---|

| This compound | RA-FLS | Inhibition of Proliferation | 19.09 ± 2.42 | nih.gov |

Cell Cycle Arrest Induction

Currently, there are no specific in vitro studies available in the scientific literature that investigate or report on the induction of cell cycle arrest by this compound in any cell line.

Effects on Cellular Viability in Specific Cell Lines

The antiproliferative effects of this compound directly correlate with its impact on cellular viability. The demonstrated ability of this compound to inhibit the proliferation of RA-FLS cells with an IC50 value of 19.09 µM indicates a significant reduction in the number of viable cells at this concentration. nih.gov This suggests that this compound affects the viability of this specific cell line, although the precise mechanism (e.g., cytotoxic versus cytostatic effects) has not been fully elucidated.

Effect of this compound on Cellular Viability

| Compound | Cell Line | Effect | IC50 Value (µM) | Source |

|---|---|---|---|---|

| This compound | RA-FLS | Reduced Cellular Viability/Proliferation | 19.09 ± 2.42 | nih.gov |

Antioxidant Activity Investigations (Contextual for Kadsura Lignans)

Lignans isolated from the genus Kadsura have been a subject of investigation for their antioxidant properties in various preclinical and in vitro models. These studies provide a context for understanding the potential mechanisms of action for compounds like this compound. The antioxidant capacity of these lignans is often attributed to their chemical structure, which allows them to scavenge free radicals and reduce oxidative stress. acgpubs.orgnih.gov

Research into the fruit extracts of Kadsura coccinea has demonstrated notable antioxidant effects. acgpubs.org Specific lignans isolated from this and other Kadsura species have been evaluated for their ability to mitigate oxidative damage. For instance, in a chemiluminescence assay, kadsuralignan L and kadsuphilol A, both isolated from Kadsura coccinea, exhibited weak antioxidant activity with IC50 values of 25.56 µM and 21.20 µM, respectively. semanticscholar.org

Furthermore, the compound kadcolignan H, also from Kadsura coccinea, was found to effectively reduce the levels of reactive oxygen species (ROS) induced by free fatty acids in HepG2 cells. researchgate.net This particular finding highlights a direct antioxidant-related action at the cellular level, suggesting a potential role in protecting cells from oxidative injury. The molecular mechanisms underlying these effects often involve the modulation of cellular antioxidant defense pathways. researchgate.net

| Compound | Kadsura Species | Assay | Result (IC50) |

| Kadsuralignan L | K. coccinea | Chemiluminescence | 25.56 µM |

| Kadsuphilol A | K. coccinea | Chemiluminescence | 21.20 µM |

| Kadcolignan H | K. coccinea | ROS Reduction (HepG2 cells) | Effective reduction of FFA-induced ROS |

Other Documented Preclinical Biological Activities of Related Kadsura Lignans

Beyond antioxidant activity, lignans derived from the Kadsura genus have demonstrated a wide spectrum of other biological effects in preclinical and in vitro settings. These activities include hepatoprotective, neuroprotective, anti-HIV, and anti-tumor effects, highlighting the therapeutic potential of this class of compounds. acgpubs.org

Hepatoprotective Activity

The hepatoprotective potential of Kadsura lignans is one of the most extensively documented activities. nih.gov Numerous studies have shown that specific lignans can protect liver cells from damage induced by various toxins. For example, kadcolignan H, isolated from the fruits of Kadsura coccinea, demonstrated inhibitory effects on triglyceride and total cholesterol levels in HepG2 cells. researchgate.net

In studies using N-acetyl-p-aminophenol (APAP) to induce toxicity in HepG2 cells, several lignans have shown significant protective effects. Lignans from Kadsura heteroclita increased cell viability, with one compound showing a 25.23% increase compared to the model group. frontiersin.org Similarly, certain spirobenzofuranoid dibenzocyclooctadiene lignans from Kadsura longipedunculata showed moderate hepatoprotective activity, with cell survival rates over 50% at a 10 μM concentration. nih.govscispace.com Other lignans from Kadsura coccinea, such as acetylepigomisin R and binankadsurin A, were found to protect against tert-butyl hydrogen peroxide-induced liver injury. nih.gov

| Compound/Lignan (B3055560) | Kadsura Species | Model | Key Finding |

| Kadcolignan H | K. coccinea | FFA-induced HepG2 cells | Inhibited triglyceride and total cholesterol levels. researchgate.net |

| Unnamed Lignans (compounds 22, 25, 31) | K. heteroclita | APAP-induced HepG2 cells | Increased cell viability by 12.93%, 25.23%, and 13.91% respectively. frontiersin.org |

| Longipedlignan F & Schiarisanrin B | K. longipedunculata | APAP-induced HepG2 cells | Moderate activity with cell survival rates of 52.2% and 50.2% at 10 µM. scispace.com |

| Heilaohuguosu L & Kadsuphilol I | K. coccinea | APAP-induced HepG2 cells | Good activity with cell survival rates of 55.2% and 54.0% at 10 µM. researchgate.net |

| Acetylepigomisin R, Isovaleroylbinankadsurin A, Binankadsurin A | K. coccinea | tert-butyl hydrogen peroxide-induced rat liver injury | ED50 values of 135.7, 26.1, and 79.3 mol/L, respectively. nih.gov |

Neuroprotective Activity

Several dibenzocyclooctadiene lignans from the Kadsura genus have exhibited promising neuroprotective effects in vitro. These compounds have been shown to protect neuronal cells from various toxins and stressors that are implicated in neurodegenerative diseases.

Lignans isolated from the seeds of Kadsura ananosma, specifically ananolignan F and ananolignan L, demonstrated significant neuroprotective effects in laboratory assays. researchgate.net Similarly, a study on the stems of Kadsura polysperma led to the isolation of polysperlignans A, B, D, and F, which also showed statistically significant neuroprotective activity against β-amyloid- or hydrogen peroxide-induced neurotoxicity in PC12 cells. nih.govacs.org These findings suggest that Kadsura lignans may interfere with the pathological processes of neuronal damage. acgpubs.org

| Compound | Kadsura Species | Model | Activity |

| Ananolignan F | K. ananosma | In vitro assay | Significant neuroprotective effect. researchgate.net |

| Ananolignan L | K. ananosma | In vitro assay | Significant neuroprotective effect. researchgate.net |

| Polysperlignan A, B, D, F | K. polysperma | β-amyloid/H₂O₂-induced neurotoxicity in PC12 cells | Statistically significant neuroprotective effects. nih.govacs.org |

Anti-HIV Activity

A notable area of research for Kadsura lignans has been their potential as anti-HIV agents. acgpubs.org In vitro studies have identified several lignans that can inhibit HIV-1 replication and related enzymatic activity.

Lignans from Kadsura coccinea have been reported to inhibit the reverse transcription of HIV-1. researchgate.net More specifically, interiorin (B12392616) A and interiorin B, isolated from Kadsura heteroclita, showed anti-HIV activity with EC50 values of 1.6 and 1.4 μg/mL, respectively. nih.gov Another compound, binankadsurin A from Kadsura angustifolia, also exhibited anti-HIV-1 activity with an EC50 value of 3.86 μM. researchgate.net Additionally, kadsulignan M was identified as having significant anti-HIV activity. researchgate.net However, some lignans, such as schizanrins B, C, D, and E from Kadsura matsudai, were found to be inactive against HIV replication in H9 lymphocytes. nih.gov

| Compound | Kadsura Species | Activity | Result |

| Unspecified Lignans | K. coccinea | Inhibition of HIV-1 reverse transcription | Active. researchgate.net |

| Interiorin A | K. heteroclita | Anti-HIV | EC50 = 1.6 μg/mL. nih.gov |

| Interiorin B | K. heteroclita | Anti-HIV | EC50 = 1.4 μg/mL. nih.gov |

| Binankadsurin A | K. angustifolia | Anti-HIV-1 | EC50 = 3.86 µM. researchgate.net |

| Kadsulignan M | Not specified | Anti-HIV | Significant activity. researchgate.net |

| Schizanrin B, C, D, E | K. matsudai | Anti-HIV replication in H9 lymphocytes | Inactive. nih.gov |

Anti-tumor Activity in Cell Lines

The cytotoxic and anti-proliferative effects of Kadsura lignans against various human tumor cell lines have been investigated, revealing their potential as anti-cancer agents. nih.gov These studies typically measure the concentration of a compound required to inhibit cell growth by 50% (IC50).

Kadusurain A, a dibenzocyclooctadiene lignan from Kadsura coccinea, exhibited significant anti-proliferative effects against four human tumor cell lines, with IC50 values ranging from 1.05 to 12.56 μg/mL. nih.gov Another lignan from the same plant, heilaohulignan C, showed potent cytotoxicity against the HepG-2 human liver cancer cell line with an IC50 value of 9.92 µM. nih.gov A different study reported a lignan from K. coccinea (compound 3) with strong cytotoxic activity against HepG-2 cells (IC50 of 9.92 µM) and weaker activity against BGC-823 and HCT-116 cell lines. semanticscholar.org

| Compound | Kadsura Species | Cell Line | Result (IC50) |

| Kadusurain A | K. coccinea | A549 (lung), HCT116 (colon), HL-60 (leukemia), HepG2 (liver) | 1.05 to 12.56 μg/mL. nih.gov |

| Heilaohulignan C | K. coccinea | HepG-2 (liver) | 9.92 µM. nih.gov |

| Unnamed Lignan (compound 3) | K. coccinea | HepG-2 (liver) | 9.92 µM. semanticscholar.org |

| Unnamed Lignan (compound 3) | K. coccinea | BGC-823 (gastric) | 16.75 µM. semanticscholar.org |

| Unnamed Lignan (compound 3) | K. coccinea | HCT-116 (colon) | 16.59 µM. semanticscholar.org |

Mechanistic Investigations of Kadsuralignan H Actions

Cellular Signaling Pathway Modulation in Inflammatory Responses

Inflammation is a complex biological response involving a network of cellular signaling pathways. Chronic inflammation is a hallmark of many diseases, and compounds that can modulate these pathways are of significant interest. Lignans (B1203133) from the Kadsura genus have demonstrated notable anti-inflammatory properties, suggesting that Kadsuralignan H may also function through these mechanisms. researchgate.netresearchgate.netfrontiersin.org

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. scbt.comsigmaaldrich.com Its inhibition is a key target for anti-inflammatory therapies. While direct mechanistic studies on this compound's effect on the NF-κB pathway are emerging, evidence from related compounds and initial screenings provide strong indications of its involvement.

A study investigating compounds from Kadsura coccinea for their potential against rheumatoid arthritis, a chronic inflammatory disease, evaluated this compound's effect on rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. The results showed that this compound possessed significant inhibitory activity against these cells, with a half-maximal inhibitory concentration (IC50) of 19.09 ± 2.42 μM. nih.gov Although the detailed pathway analysis in this particular study focused on a different compound, heilaohutriterpene B, it established that it inhibited the NF-κB pathway by down-regulating the phosphorylation of the p65 subunit and up-regulating the inhibitor protein IκBα. nih.gov

Further supporting this mechanism, other lignans from the Kadsura genus have been shown to directly interfere with the NF-κB pathway. For instance, Gomisin R, a lignan (B3055560) from Kadsura longipedunculata, was found to reduce the protein expression of NF-κB p65 and increase the expression of its inhibitor, IκB-α, in lipopolysaccharide (LPS)-induced macrophages. magtechjournal.com Similarly, Kadsurenin F, a neolignan found in Piper kadsura, demonstrated anti-inflammatory properties linked to the NF-κB pathway. nih.gov These findings collectively suggest that a primary anti-inflammatory mechanism of this compound likely involves the suppression of the NF-κB signaling cascade.

Table 1: Inhibitory Activity of this compound and Related Compounds on Inflammatory Cells

| Compound | Cell Line | Activity | IC50 Value (μM) | Source |

|---|---|---|---|---|

| This compound | RA-FLS | Inhibition of proliferation | 19.09 ± 2.42 | nih.gov |

| Heilaohutriterpene B | RA-FLS | Inhibition of proliferation | 9.57 ± 0.84 | nih.gov |

| Coccinone B | RA-FLS | Inhibition of proliferation | 3.08 ± 1.59 | nih.gov |

| This compound | RAW264.7 | NO Production Inhibition | 19.6 | researchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of critical signaling pathways that regulate inflammation, stress responses, and cell proliferation. koreamed.org This family includes three major kinases: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. researchgate.netmdpi.com

Direct studies detailing the interaction of this compound with MAPK pathways are limited; however, research on extracts and other lignans from the Kadsura genus points towards significant modulation of this cascade. An extract from Kadsura japonica fruits was shown to activate the MAPK pathway (ERK, p38, and JNK) to produce immunostimulatory factors in RAW264.7 cells. tandfonline.com Conversely, a lignan known as MDGA was found to inhibit airway inflammation by suppressing the activation of ERK1/2 and p38 MAPK, in addition to NF-κB. researchgate.net Anwulignan, another related compound, was reported to act by regulating the p38/MAPK-PGC-1α signaling pathway to prevent apoptosis. acgpubs.org This dual role of activating or inhibiting MAPK pathways suggests that different lignans may have cell-type and context-specific effects. Given that this compound demonstrates anti-inflammatory properties, it is plausible that its mechanism involves the inhibition of pro-inflammatory MAPK signaling, similar to MDGA. researchgate.netresearchgate.net

Apoptosis Induction Pathways in Target Cells (e.g., Caspase/PARP pathway)

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many chemotherapeutic agents work by inducing apoptosis in tumor cells. A key pathway governing apoptosis involves a cascade of enzymes called caspases and the cleavage of Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Activation of initiator caspases (like caspase-9) triggers a cascade that activates executioner caspases (like caspase-3), which then cleave cellular substrates, including PARP, leading to cell death. mdpi.comclinicsinoncology.com

Research into compounds from Kadsura coccinea has revealed apoptosis-inducing capabilities. For example, kadsuric acid, a triterpenoid (B12794562) from this plant, was shown to induce apoptosis in human pancreatic cancer cells by activating caspase-3 and caspase-9 and reducing the expression of PARP1. dntb.gov.uaresearchgate.net In silico modeling further suggested a strong binding affinity of kadsuric acid to PARP1. dntb.gov.uaresearchgate.net Another compound, heilaohutriterpene B, promoted apoptosis in RA-FLS cells by increasing the expression of the pro-apoptotic protein Bax. nih.gov While these studies were not performed on this compound itself, they establish that compounds derived from Kadsura coccinea can trigger apoptosis through the intrinsic caspase/PARP pathway. Some naturally occurring lignans have been noted for their ability to efficiently induce apoptosis in colorectal tumor cells. scilit.com

Molecular Target Identification and Validation

Identifying the precise molecular targets of a compound is a critical step in drug development, confirming that it interacts with a molecule involved in a disease process. openaccessjournals.com This validation ensures that the target is "druggable" and that its modulation leads to a therapeutic effect. acs.org The process often involves a combination of genetic, proteomic, and computational methods. frontiersin.org

For this compound, specific molecular target identification is still an area of active research. The pathway analyses provide clues to potential targets. For instance, in the NF-κB pathway, potential targets could include the IκB kinase (IKK) complex or components of the NF-κB dimer itself, such as the p65 subunit. nih.gov In the MAPK pathway, the direct targets could be one of the kinases in the cascade, like ERK, JNK, or p38. frontiersin.org

The process of validation would involve experiments such as in vitro kinase assays to see if this compound directly inhibits the activity of these kinases, or co-immunoprecipitation and mass spectrometry to identify binding partners. Computational molecular docking could also predict binding affinities to these potential targets, as was done for kadsuric acid and PARP1. dntb.gov.uafrontiersin.org Until such dedicated studies are published, the direct molecular targets of this compound remain inferred from its effects on broader signaling pathways.

Enzyme Activity and Protein Expression Modulation (e.g., tyrosinase degradation for related lignans)

Beyond modulating signaling cascades, this compound and related compounds can exert their effects by directly altering the activity or expression levels of specific enzymes and proteins. nih.govnih.gov A prime example of this is seen with the related compound, Kadsuralignan F, and its effect on the enzyme tyrosinase.

Tyrosinase is the key enzyme in melanin (B1238610) synthesis, and its inhibition is a goal for treating skin hyperpigmentation. A study on Kadsuralignan F found that it significantly reduced melanin synthesis in melanocytes. mdpi.comresearchgate.net Mechanistically, it did not directly inhibit the enzymatic activity of tyrosinase. Instead, it dramatically downregulated the protein level of tyrosinase without affecting the mRNA expression of the tyrosinase gene or other melanogenic genes. mdpi.com This effect was found to be due to the promotion of tyrosinase degradation through the proteasome, a cellular machinery for protein disposal. This finding was confirmed when a proteasome inhibitor, MG132, reversed the Kadsuralignan F-induced decrease in tyrosinase protein levels. mdpi.com

Table 2: Mechanistic Effect of Kadsuralignan F on Tyrosinase

| Parameter | Effect of Kadsuralignan F | Mechanism | Source |

|---|---|---|---|

| Melanin Synthesis | Significantly reduced | Post-translational | mdpi.comresearchgate.net |

| Tyrosinase Activity | No direct inhibition | - | mdpi.com |

| Tyrosinase mRNA Expression | Not affected | Transcriptional level not targeted | mdpi.com |

Furthermore, this compound itself has been shown to inhibit the production of nitric oxide (NO) in activated macrophage-like RAW264.7 cells. researchgate.net This strongly implies an inhibitory effect on the enzyme inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO during inflammatory responses. researchgate.netresearchgate.net This modulation of enzyme activity and protein expression represents a significant aspect of the compound's mechanism of action.

Structure Activity Relationship Sar Studies for Kadsuralignan H

Correlation of Specific Structural Moieties with Biological Potency

The biological potency of dibenzocyclooctadiene lignans (B1203133) is significantly influenced by the nature and position of various functional groups on the molecule's scaffold. Key moieties that have been identified as important for the anti-inflammatory activity of this class of compounds include the methylenedioxy group and methoxy (B1213986) groups on the aromatic rings.

Research on a range of dibenzocyclooctadiene lignans has demonstrated that the presence of a methylenedioxy group is a strong determinant of their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells nih.gov. This structural feature is often associated with enhanced anti-inflammatory activity.

The table below summarizes the anti-inflammatory activity of several dibenzocyclooctadiene lignans, highlighting the influence of their structural moieties on the inhibition of NO production.

| Compound | Key Structural Moieties | Biological Activity (IC₅₀ for NO Inhibition) |

| Schisandrin | Methylenedioxy, Methoxy groups | Moderate |

| Gomisin A | Methylenedioxy, Methoxy groups | Strong |

| Deoxyschisandrin | Methoxy groups | Moderate |

| Gomisin N | Hydroxyl, Methoxy groups | Strong |

This table presents a generalized view based on available literature on dibenzocyclooctadiene lignans.

Influence of Stereochemistry on Pharmacological Efficacy

The stereochemistry of dibenzocyclooctadiene lignans is a critical factor governing their pharmacological efficacy. These molecules possess a chiral biphenyl system, which can exist in either an S or an R configuration. A growing body of evidence suggests that the S-biphenyl configuration is strongly correlated with higher anti-inflammatory and antioxidant activities mdpi.comnih.gov.

For instance, studies comparing the anti-inflammatory effects of lignans with different biphenyl stereochemistry have consistently shown that compounds with the S-configuration exhibit more potent inhibition of pro-inflammatory mediators mdpi.comnih.gov. This stereochemical preference indicates that the three-dimensional arrangement of the aromatic rings is crucial for the optimal binding of these lignans to their molecular targets. The distinct spatial orientation of the substituents in the S-isomer likely facilitates a more favorable interaction with the active site of target enzymes or receptors involved in inflammatory pathways.

The table below illustrates the impact of biphenyl stereochemistry on the anti-inflammatory activity of representative dibenzocyclooctadiene lignans.

| Compound Stereoisomer | Biphenyl Configuration | Relative Anti-inflammatory Potency |

| S-Isomer of a Lignan (B3055560) | S | Higher |

| R-Isomer of a Lignan | R | Lower |

This table is a representative illustration of the general trend observed for dibenzocyclooctadiene lignans.

Effects of Chemical Modifications on Activity Profiles

Chemical modifications of the dibenzocyclooctadiene lignan scaffold have been explored to understand their impact on biological activity profiles. These modifications often target the cyclooctadiene ring, introducing or altering substituents to probe their role in the molecule's pharmacological effects.

Studies have shown that the presence of an acetyl group on the cyclooctadiene ring can lead to a decrease in anti-inflammatory activity nih.gov. Similarly, the introduction of a hydroxyl group at the C-7 position has also been found to reduce the inhibitory activity against NO production nih.gov. These findings suggest that the nature and substitution pattern on the eight-membered ring are critical for maintaining or enhancing biological potency. It is hypothesized that these modifications may introduce steric hindrance or alter the electronic properties of the molecule in a way that is detrimental to its interaction with its biological targets.

Conversely, the presence of certain ester groups, such as angeloyl or tigloyl, on the cyclooctadiene ring has been associated with significant anti-inflammatory effects in some lignans mdpi.comnih.gov. This indicates that the impact of a substituent is highly dependent on its specific nature and position.

The following table summarizes the observed effects of specific chemical modifications on the anti-inflammatory activity of dibenzocyclooctadiene lignans.

| Modification | Position | Effect on Anti-inflammatory Activity |

| Acetylation | Cyclooctadiene Ring | Decrease |

| Hydroxylation | C-7 | Decrease |

| Angeloyl/Tigloyl Esterification | Cyclooctadiene Ring | Potential Increase |

This table is based on general findings for the dibenzocyclooctadiene lignan class.

Computational and In Silico Approaches in SAR Analysis

Computational and in silico methods are increasingly being employed to elucidate the structure-activity relationships of dibenzocyclooctadiene lignans and to predict their biological activities. Molecular docking, a key computational technique, has been used to investigate the binding interactions of these compounds with various protein targets involved in inflammation.

Molecular docking studies have predicted that dibenzocyclooctadiene lignans can exhibit good binding affinity to the active sites of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), two key proteins in the inflammatory cascade nih.govresearchgate.net. These in silico findings are consistent with the experimentally observed anti-inflammatory activities of these compounds. However, the same studies have suggested that these lignans may be poor inhibitors of cyclooxygenase-2 (COX-2) nih.govresearchgate.net.

These computational approaches provide valuable insights into the potential mechanisms of action of dibenzocyclooctadiene lignans and can guide the rational design of new analogues with improved potency and selectivity. By modeling the interactions between the lignan and its target protein, researchers can identify key structural features that are essential for binding and activity, thereby informing future synthetic efforts.

Analytical Methodologies for Kadsuralignan H

Advanced Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are central to the analysis of kadsuralignan H, offering high-resolution separation from other co-occurring lignans (B1203133) and metabolites. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most prominently utilized techniques.

Quantitative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of lignans from plant extracts. japsonline.comresearchgate.net While a specific validated HPLC method solely for the quantification of this compound is not extensively detailed in the available literature, methods for the analysis of lignans in Kadsura and related plant species provide a strong basis for its determination. clockss.orgplos.orgfrontiersin.orgnih.gov The quantification relies on comparing the peak area or height of the analyte with that of a reference standard. ksu.edu.sa

A typical HPLC analysis of lignans involves a reversed-phase column, often a C18, with a gradient elution system. The mobile phase commonly consists of a mixture of an aqueous solvent (often with a pH modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). japsonline.comresearchgate.net Detection is usually performed using a UV detector, with the wavelength set to the absorption maximum of the analyte. clockss.org For arylnaphthalene lignans like this compound, detection is often carried out around 260 nm. clockss.org

Below is a representative table of HPLC conditions that can be adapted for the quantitative analysis of this compound, based on methods used for similar lignans.

Table 1: Representative HPLC Parameters for Lignan (B3055560) Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) japsonline.comresearchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid or 1% Acetic AcidB: Acetonitrile or Methanol japsonline.comclockss.org |

| Elution Mode | Gradient elution japsonline.comclockss.org |

| Flow Rate | 0.5 - 1.0 mL/min clockss.org |

| Detection | UV-Vis or Photodiode Array (PDA) Detector at ~260 nm clockss.org |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) researchgate.net |

| Injection Volume | 10 - 20 µL researchgate.net |

Method validation for quantitative HPLC analysis should adhere to established guidelines, including assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolite Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. japsonline.com This technique has been instrumental in the metabolite profiling of Kadsura species, leading to the identification of this compound.

In these studies, a UPLC-ESI-MS/MS system is commonly employed. The sample extracts are separated on a sub-2 µm particle column, which provides the high efficiency characteristic of UHPLC. The effluent is then introduced into an electrospray ionization (ESI) source, followed by detection using a triple quadrupole or Q-TRAP mass spectrometer. This setup allows for both the identification and quantification of metabolites.

Metabolite quantification is often achieved using multiple-reaction monitoring (MRM), which enhances the selectivity and sensitivity of the analysis. The specific precursor-to-product ion transitions for this compound are monitored to ensure accurate quantification.

Table 2: Typical UHPLC-MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| UPLC System | SHIMADZU Nexera X2 or equivalent dntb.gov.ua |

| Column | Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm) dntb.gov.ua |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid dntb.gov.ua |

| Gradient Program | A linear gradient from 5% B to 95% B over a specified time (e.g., 9 minutes) dntb.gov.ua |

| Flow Rate | 0.35 mL/min dntb.gov.ua |

| Column Temperature | 40 °C dntb.gov.ua |

| Mass Spectrometer | Applied Biosystems 4500 Q TRAP or similar dntb.gov.ua |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectrometric Methods for Quantification (e.g., UV-Visible Spectrophotometry)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.selcms.cz The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

This compound, as an arylnaphthalene lignan, possesses a chromophore that absorbs UV light. clockss.orgasianpubs.org The UV spectrum of arylnaphthalene lignans typically shows strong absorption maxima, making this technique suitable for quantification. asianpubs.orgnih.gov For instance, the UV spectrum of a similar arylnaphthalene lignan, daphnelignan B, exhibits absorption maxima (λmax) at 238 nm and 287 nm. asianpubs.org Another study on arylnaphthalene lignan lactones reported a λmax around 260 nm. nih.gov Therefore, it is expected that the λmax for this compound would be in a similar range.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve. It is crucial that the sample solution is sufficiently pure, as the presence of other compounds that absorb at the same wavelength will lead to inaccurate results.

Application of Metabolomics for Comprehensive Lignan Profiling in Kadsura Species

Metabolomics has emerged as a powerful tool for the comprehensive analysis of the complete set of small-molecule metabolites in a biological sample. Widely-targeted metabolomics, which combines the advantages of both targeted and untargeted approaches, has been successfully applied to profile the rich diversity of lignans and other bioactive compounds in Kadsura species.

These studies have been instrumental in identifying and quantifying a wide array of metabolites, including this compound, in different tissues of Kadsura coccinea. asianpubs.org The use of UPLC-ESI-MS/MS platforms allows for the detection of hundreds of metabolites from various chemical classes, such as lignans, flavonoids, alkaloids, and phenolic acids. asianpubs.org

In a typical metabolomics workflow, plant tissues are extracted, and the extracts are analyzed by UHPLC-MS/MS. The resulting data is then processed using specialized software and compared against a database of known metabolites for identification and quantification. This approach has revealed that lignans, including kadsuralignan G and this compound, are significantly enriched in the seeds of K. coccinea. asianpubs.org

The application of metabolomics not only facilitates the discovery of novel compounds but also provides a deeper understanding of the metabolic pathways and the distribution of bioactive compounds within the plant.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and a "gold standard" for achieving the highest level of accuracy and precision in quantitative analysis. nih.govcapes.gov.br This technique is particularly valuable for the absolute quantification of analytes in complex matrices, as it effectively compensates for sample matrix effects and variations in sample preparation and instrument response. nih.govresearchgate.net

The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. capes.gov.brresearchgate.net

While there are no specific reports on the application of IDMS for the absolute quantification of this compound, this method has been successfully employed for the accurate measurement of other lignans, such as secoisolariciresinol, matairesinol, and enterolactone, in various biological and food matrices. nih.govcapes.gov.brresearchgate.netresearchgate.net The use of stable isotope-labeled internal standards, such as ¹³C-labeled lignans, significantly improves the sensitivity and selectivity of the assay. researchgate.net

Given its proven success with other lignans, IDMS represents a highly promising, albeit more complex and costly, approach for the definitive absolute quantification of this compound in research and for the standardization of botanical extracts.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Kadsuralignan G |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Secoisolariciresinol |

| Matairesinol |

| Enterolactone |

Chemical Ecology and Ecological Roles of Kadsuralignan H

Role as Secondary Metabolite in Plant Defense Mechanisms

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a multitude of environmental threats. apsnet.org Secondary metabolites are central to this defense system, acting as a pre-formed or inducible barrier to stress. mdpi.com Lignans (B1203133), a major class of phenolic compounds, are widely recognized for their protective functions in plants. rsc.orgnih.govencyclopedia.pub

Contribution to Allelopathic Interactions within Plant Communities

Allelopathy refers to the chemical influence of one plant on its neighbors, mediated by the release of secondary metabolites known as allelochemicals into the environment. researchgate.net These interactions can be inhibitory or stimulatory and are a significant factor in shaping the structure and composition of plant communities. While direct experimental evidence for the allelopathic activity of kadsuralignan H is not yet documented, the chemical class to which it belongs—lignans—has been implicated in such roles.

For instance, studies on other plant species have identified specific lignans as potent allelochemicals. In Forsythia suspensa, the lignans (-)-matairesinol and (-)-arctigenin have been shown to inhibit the growth of competing weed species. researchgate.net Given that plants of the Kadsura genus produce a high diversity and concentration of lignans, it is plausible that these compounds, including this compound, are released into the soil and surrounding environment. nih.gov In this capacity, they would likely function as allelochemicals, influencing the germination and growth of nearby plants. This chemical mediation helps the Kadsura plant to reduce competition for essential resources like water, nutrients, and light, thereby securing its own niche within the ecosystem.

Interactions with Herbivores and Pathogens

One of the most well-established ecological roles of plant secondary metabolites is defense against herbivores and pathogens. rsc.orgnih.gov The lignans found within the Kadsura genus have demonstrated significant biological activities that support this defensive function, including antibacterial, antiviral, and antifeedant effects. rsc.orgacgpubs.org These properties represent a direct chemical defense, making the plant tissues less palatable or toxic to potential consumers and inhibiting the proliferation of disease-causing microorganisms. mdpi.com

While this compound has not been individually tested, studies on extracts from Kadsura species, which are rich in a variety of lignans, have confirmed their efficacy against various pathogens. For example, lignan-rich extracts from Kadsura longipedunculata have shown potent antibacterial activity against several common bacteria. This broad-spectrum activity is crucial for protecting the plant from a range of potential infections.

| Kadsura Species | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Kadsura longipedunculata | Bacillus subtilis | Strong antibacterial activity | mdpi.com |

| Kadsura longipedunculata | Staphylococcus aureus | Strong antibacterial activity | mdpi.com |

| Kadsura longipedunculata | Escherichia coli | Antibacterial effect | caass.org.cn |

| Kadsura longipedunculata | Salmonella | Antibacterial effect | caass.org.cn |

The general protective role of lignans against microorganisms and herbivores is a recurring theme in chemical ecology. rsc.orgnih.govencyclopedia.pub The presence of this compound as part of the complex mixture of lignans in Kadsura species strongly suggests its contribution to this vital defensive shield.

Evolutionary Significance of Lignan Production in the Kadsura Genus

The remarkable diversity of chemical structures within the lignan family in the Kadsura genus is not a random occurrence but a product of evolutionary selection. acgpubs.org The ability to synthesize such a wide array of compounds, including more than 337 identified lignans, provides a significant adaptive advantage. acgpubs.org This chemical complexity allows the plant to respond to a wide spectrum of ecological challenges, from microbial pathogens to insect herbivores. mdpi.comnih.gov

Lignans are synthesized via the phenylpropanoid pathway, and the specific types of lignans can be characteristic of certain plant families. nih.gov The dibenzocyclooctadiene lignans, a major group to which many Kadsura lignans belong, are a hallmark of the Schisandraceae family. nih.govresearchgate.netarkat-usa.orgnsf.gov This suggests that the genetic machinery for producing these specific compounds co-evolved with the plant lineage, becoming a defining feature of its survival strategy. The evolution of the complex enzymatic pathways, involving key enzymes like Cytochrome P450s, was likely driven by the selective pressure exerted by pests and pathogens. nih.gov

Transcriptome analysis of Kadsura coccinea has shown that the genes responsible for lignan biosynthesis are highly expressed, particularly in the roots and stems, indicating these tissues are primary sites for producing these defensive chemicals. semanticscholar.org The evolutionary success of the Kadsura genus is, therefore, intrinsically linked to the development and maintenance of this sophisticated chemical defense system, in which this compound and its numerous structural relatives play an integral part.

Q & A

Q. What analytical methods are most reliable for identifying and isolating kadsuralignan H from plant sources?

this compound is typically identified using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D techniques (e.g., COSY, HMBC). Structural confirmation relies on comparing spectral data with published values for related lignans. For isolation, chromatographic techniques (e.g., HPLC, column chromatography) are employed, guided by metabolic profiling to differentiate this compound from structurally similar compounds like kadangustin H or kadsuralignan C .

Q. Which plant tissues exhibit the highest concentration of this compound?

Metabolic profiling of Kadsura species (e.g., Kadsura induta) indicates that roots are a primary source of this compound. For instance, in Kadsura coccinea fruit tissues, this compound is detected at lower levels compared to lignans like gomisin N or kadsuralignan C, suggesting tissue-specific biosynthesis .

Q. What structural features distinguish this compound from other lignans in the Kadsura genus?

this compound contains a β-O-angeloyl (β-OAng) substituent and a methyl group (α-Me) at key positions, differentiating it from analogs like kadsuralignan I (α-OAng) or kadangustin H (α-OBz). These substituents influence its polarity and bioactivity, as demonstrated in comparative NMR and MS analyses .

Advanced Research Questions

Q. How can researchers design dose-response experiments to balance this compound’s bioactivity and cytotoxicity?

Dose selection should prioritize sub-toxic concentrations validated via cell viability assays (e.g., MTT). For example, kadsuralignan F (a structural analog) shows negligible toxicity at ≤11.87 μM but reduces melanocyte viability to 60% at 23.74 μM. Researchers should integrate cytotoxicity screening early in experimental workflows and use derivatives or lower doses to mitigate toxicity while preserving activity .

Q. What methodologies resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from variations in compound purity, extraction protocols, or model systems. To address this:

Q. How do structural modifications of this compound influence its pharmacological properties?

Substituents like β-OAng and α-Me enhance lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies can test derivatives (e.g., acetylated or hydroxylated analogs) using in silico docking (e.g., molecular dynamics simulations) and in vitro assays (e.g., enzyme inhibition). For example, replacing β-OAng with β-OBz in kadangustin H alters binding affinity to cytochrome P450 enzymes .

Q. What strategies identify synergistic interactions between this compound and co-occurring lignans?

Use metabolomic datasets (e.g., from Kadsura fruit or root extracts) to correlate lignan ratios with bioactivity. Combinatorial screening (e.g., checkerboard assays) can quantify synergy indices (e.g., CI <1 for synergistic effects). For instance, this compound may potentiate the depigmentation activity of gomisin N in melanocytes .

Q. What analytical challenges arise in quantifying this compound in complex plant matrices?

Co-eluting compounds (e.g., kadsuralignan A or kadangustin I) with similar masses (e.g., m/z 385–403) complicate quantification. Solutions include:

- High-resolution MS (HRMS) with MS/MS fragmentation.

- Isotope dilution assays using deuterated internal standards.